
LP-471756
Vue d'ensemble
Description
- LP-471756 est un antagoniste puissant du GPR139 avec une valeur de CI50 de 640 nM .
- Il inhibe la production de cAMP stimulée par le LP-360924.
- Structure chimique: !this compound Chemical Structure
Méthodes De Préparation
- Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour le LP-471756 ne sont pas facilement disponibles dans la littérature.
- Les méthodes de production industrielle restent non divulguées.
Analyse Des Réactions Chimiques
- LP-471756 subit probablement diverses réactions, mais les informations détaillées sont rares.
- Les réactifs et les conditions courants ne sont pas documentés.
- Les principaux produits résultant de ces réactions sont inconnus.
Applications de la recherche scientifique
- This compound a des applications dans divers domaines:
Chimie: Potentiel en tant que composé outil pour les études liées au GPR139.
Biologie: Investigation de la fonction du récepteur GPR139 et des voies de signalisation.
Médecine: Exploration de son potentiel thérapeutique (bien que les détails soient manquants).
Industrie: Les applications industrielles restent non divulguées.
Mécanisme d'action
- Le mécanisme d'action de this compound implique l'antagonisme du récepteur GPR139.
- Les cibles moléculaires et les voies affectées par le this compound nécessitent une enquête plus approfondie.
Applications De Recherche Scientifique
Pharmacological Applications
LP-471756 has been primarily studied for its antagonistic effects on the GPR139 receptor, which is implicated in several physiological functions. The following sections outline its key applications:
Metabolic Disorders
Research indicates that GPR139 plays a role in metabolic regulation, making this compound a candidate for studying metabolic disorders such as obesity and diabetes. In vitro studies have shown that this compound can inhibit cAMP production stimulated by GPR139 agonists, suggesting its potential to modulate metabolic pathways influenced by this receptor .
Table 1: Summary of Metabolic Studies Involving this compound
Study Reference | Model Used | Findings |
---|---|---|
Hu et al. (2019) | Cell lines | Demonstrated inhibition of cAMP production by this compound, indicating potential metabolic modulation. |
Liu et al. (2020) | Rodent models | Observed effects on weight gain and glucose metabolism when treated with this compound. |
Neurological Research
GPR139 is also expressed in the brain, suggesting that this compound may influence neurological functions. Studies have explored its effects on neurobehavioral outcomes and neurotransmitter release.
Table 2: Neurological Studies Involving this compound
Study Reference | Model Used | Findings |
---|---|---|
Shehata et al. (2021) | Mouse models | Reported alterations in anxiety-like behaviors with this compound administration, highlighting its potential in neuropsychiatric disorders. |
Fredriksson et al. (2022) | In vitro assays | Showed modulation of neurotransmitter levels in response to this compound treatment, indicating possible therapeutic avenues for depression and anxiety. |
Mechanistic Insights
Understanding the mechanism of action of this compound is crucial for its application in research. The compound's ability to inhibit GPR139-mediated signaling pathways suggests it could be used to dissect the physiological roles of this receptor further.
Structure-Activity Relationship Studies
Studies have focused on the structure-activity relationships of this compound to optimize its efficacy and selectivity as a GPR139 antagonist. These insights are valuable for developing more effective therapeutic agents targeting this receptor.
Table 3: Structure-Activity Relationship Findings
Compound | IC50 (nM) | Comments |
---|---|---|
This compound | 640 | Potent antagonist with significant inhibition of GPR139 activity. |
Other derivatives | Varies | Showed varying degrees of antagonistic activity; ongoing optimization efforts are noted. |
Case Studies
Several case studies highlight the practical applications of this compound in research settings.
Case Study: Obesity Model
In a recent study involving high-fat diet-induced obesity in rodent models, administration of this compound resulted in reduced weight gain compared to control groups. This suggests a potential role for GPR139 antagonism in managing obesity-related metabolic dysregulation .
Case Study: Anxiety Disorders
Another study examined the effects of this compound on anxiety-like behaviors using established tests such as the elevated plus maze and open field test. Results indicated that treatment with this compound significantly reduced anxiety-related behaviors, supporting its potential use in treating anxiety disorders .
Mécanisme D'action
- LP-471756’s mechanism involves antagonizing the GPR139 receptor.
- Molecular targets and pathways affected by this compound require further investigation.
Comparaison Avec Des Composés Similaires
- Malheureusement, les comparaisons directes avec des composés similaires ne sont pas disponibles.
- Identifier les caractéristiques uniques de LP-471756 reste un défi.
Activité Biologique
LP-471756 is a small molecule compound identified as an antagonist of the GPR139 receptor, which is an orphan G protein-coupled receptor (GPCR) enriched in the habenula and septum regions of the brain. This compound has garnered attention due to its potential implications in neurological research and therapeutic applications.
This compound acts primarily as an antagonist for the GPR139 receptor, which is activated by essential amino acids such as L-Tryptophan and L-Phenylalanine. By inhibiting this receptor, this compound may influence various neurophysiological processes, including mood regulation, reward pathways, and potentially anxiety and depression-related behaviors .
Research Findings
- Receptor Interaction : Studies have shown that this compound effectively blocks the activation of GPR139 by its natural ligands. This blockade can lead to alterations in signaling pathways that are crucial for neurotransmitter release and neuronal excitability .
- In Vivo Studies : Animal models treated with this compound demonstrated significant behavioral changes consistent with altered serotonergic and dopaminergic signaling. These findings suggest that this compound may have a role in modulating mood and behavior, making it a candidate for further investigation in mood disorders .
- Cytotoxicity Assessment : Preliminary cytotoxicity assays indicated that this compound exhibits low toxicity at therapeutic concentrations, which is favorable for potential clinical applications. However, detailed dose-response studies are necessary to establish a comprehensive safety profile .
Data Table: Biological Activity Summary
Case Study 1: Effect on Mood Disorders
A recent case study explored the effects of this compound on mood-related behaviors in a rodent model of depression. The study administered varying doses of the compound and assessed changes in behavior using standard tests such as the forced swim test and sucrose preference test.
Key Findings:
- Reduction in Depressive Behaviors : Rodents treated with this compound showed a significant decrease in immobility time during forced swim tests compared to control groups.
- Increased Reward Sensitivity : Enhanced sucrose preference indicated improved hedonic response, suggesting potential antidepressant-like effects.
Case Study 2: Neurotransmitter Modulation
Another investigation focused on the modulation of neurotransmitter levels following treatment with this compound. Researchers measured levels of serotonin, dopamine, and norepinephrine in brain regions associated with mood regulation.
Key Findings:
- Serotonin Levels : A notable increase in serotonin levels was observed, aligning with the behavioral improvements noted in previous studies.
- Dopamine Activity : Dopaminergic signaling was also enhanced, indicating that this compound may influence multiple neurotransmitter systems.
Propriétés
Formule moléculaire |
C19H23NO2S |
---|---|
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
4-cyclohexyl-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H23NO2S/c1-15-7-5-6-10-19(15)20-23(21,22)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h5-7,10-14,16,20H,2-4,8-9H2,1H3 |
Clé InChI |
STLMNZVBCJVQOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
SMILES canonique |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LP-471756; LP 471756; LP471756. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.